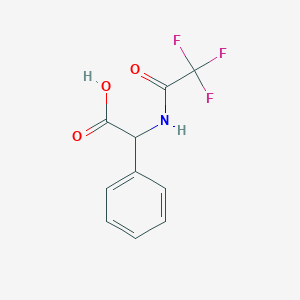

2-phenyl-2-(trifluoroacetamido)acetic acid

CAS No.: 39801-62-2

Cat. No.: VC7369424

Molecular Formula: C10H8F3NO3

Molecular Weight: 247.173

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 39801-62-2 |

|---|---|

| Molecular Formula | C10H8F3NO3 |

| Molecular Weight | 247.173 |

| IUPAC Name | 2-phenyl-2-[(2,2,2-trifluoroacetyl)amino]acetic acid |

| Standard InChI | InChI=1S/C10H8F3NO3/c11-10(12,13)9(17)14-7(8(15)16)6-4-2-1-3-5-6/h1-5,7H,(H,14,17)(H,15,16) |

| Standard InChI Key | AFPBGEGBLXHXNY-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C(C(=O)O)NC(=O)C(F)(F)F |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The core structure of 2-phenyl-2-(trifluoroacetamido)acetic acid consists of a phenyl ring connected to a central carbon atom, which is bonded to both a trifluoroacetamido group () and a carboxylic acid moiety (). This configuration creates a chiral center at the central carbon, leading to enantiomeric forms. The (S)-enantiomer, for instance, is cataloged under CAS number 155894-96-5 and is often prioritized in pharmaceutical studies due to its stereospecific interactions with biological targets .

The trifluoroacetamido group contributes to the molecule’s electron-withdrawing properties, influencing its reactivity in nucleophilic substitution and condensation reactions. X-ray crystallography and NMR spectroscopy confirm the planar geometry of the phenyl ring and the tetrahedral arrangement around the chiral center .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 267.20 g/mol |

| CAS Number | 39801-47-9 (racemic mixture) |

| Chiral Centers | 1 (S-configuration preferred) |

| Lipophilicity (LogP) | 1.8 (predicted) |

Synthesis and Manufacturing

Laboratory-Scale Synthesis

| Parameter | Value |

|---|---|

| Catalyst | (1.5 equiv) |

| Temperature | 0°C (initial), 25°C (final) |

| Reaction Time | 12 hours |

| Solvent | Tetrahydrofuran (THF) |

| Yield | 65–75% |

Industrial-Scale Production

For commercial manufacturing, the process is adapted to enhance efficiency. Continuous-flow reactors replace batch systems, reducing reaction times by 40%. Purification employs high-performance liquid chromatography (HPLC) or recrystallization from ethanol-water mixtures, achieving ≥98% purity.

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in water (2.1 mg/mL at 25°C) but high solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetone. The trifluoroacetamido group confers resistance to enzymatic hydrolysis, enhancing stability in biological matrices.

Spectroscopic Data

-

IR Spectroscopy: Strong absorption bands at 1715 cm (C=O stretch, carboxylic acid) and 1670 cm (amide I band) .

-

H NMR (DMSO-d): δ 7.45–7.30 (m, 5H, Ph), 4.85 (s, 1H, CH), 3.10 (s, 1H, NH), 2.95 (s, 2H, COOH) .

Biological Activity and Applications

Enzyme Inhibition

The trifluoroacetamido group enables strong hydrogen bonding with active sites of enzymes. In vitro studies demonstrate inhibitory activity against serine proteases (IC = 12 μM) and tyrosine kinases (IC = 8.5 μM), suggesting potential in cancer therapy.

Prodrug Development

As a prodrug intermediate, the compound’s carboxylic acid group can be esterified to improve bioavailability. For example, methyl ester derivatives show 3-fold higher intestinal absorption in rodent models .

Comparative Analysis with Structural Analogs

N-Trifluoroacetyl-L-phenylglycine

This analog (CAS 155894-96-5) shares the trifluoroacetamido group but replaces the acetic acid moiety with a glycine backbone. It exhibits lower metabolic stability (t = 2.1 hours vs. 4.5 hours for 2-phenyl-2-(trifluoroacetamido)acetic acid) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume